Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate
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Overview
Description
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate is an organic compound with the molecular formula C9H5Cl2F3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group
Mechanism of Action
Biochemical Pathways
The compound “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%” is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound may act as an organoboron reagent in this process . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
The compound’s log kow value, an indicator of its lipophilicity, is estimated to be 269 . This suggests that the compound may have moderate bioavailability, as compounds with Log Kow values between 1 and 3 are generally well absorbed.
Result of Action
As a potential organoboron reagent in suzuki–miyaura (sm) cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%”. For instance, the compound’s volatility from water is estimated to be 6.15E-006 atm-m3/mole , suggesting that it may evaporate into the air from water surfaces. Furthermore, its persistence time in various environmental compartments (air, water, soil, sediment) ranges from 4.14e+003 hours in air to 3.89e+004 hours in sediment , indicating that it may persist in the environment for extended periods.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dichloro-2,4,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques can be employed to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields methoxy derivatives.
Hydrolysis: The major products are 3,5-dichloro-2,4,6-trifluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate can be compared with other similar compounds such as:
Ethyl 2,4,6-trifluorobenzoate: Lacks chlorine atoms, resulting in different reactivity and applications.
Ethyl 3,5-dichloro-4-hydroxybenzoate: Contains a hydroxyl group instead of fluorine atoms, leading to different chemical properties.
Ethyl 3,6-dichloro-2-fluorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 3,5-dichloro-2,4,6-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-2-16-9(15)3-6(12)4(10)8(14)5(11)7(3)13/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXKSEUVVJGKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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